2-Propoxybenzaldehyde is an ortho-alkoxy substituted aromatic aldehyde that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized aromatic compounds. Characterized by a three-carbon alkoxy chain, this compound bridges the gap between highly volatile, low-lipophilicity precursors like 2-methoxybenzaldehyde and heavier, lower-reactivity long-chain analogs. For procurement teams and synthetic chemists, its value lies in its dual functionality: the highly reactive aldehyde group facilitates standard condensation, reduction, and oxidation pathways, while the ortho-propoxy group imparts a specific steric bulk and an increased partition coefficient (LogP) [1]. This specific structural profile makes it a targeted building block for tuning the membrane permeability and receptor-binding affinity of downstream molecules, particularly in the development of anti-inflammatory agents and target-specific antagonists.
Attempting to substitute 2-propoxybenzaldehyde with more common, lower-cost analogs like 2-methoxybenzaldehyde or 2-ethoxybenzaldehyde frequently leads to failures in both process scale-up and downstream API efficacy. From a processability standpoint, the lower boiling points of methoxy and ethoxy analogs restrict the maximum operational temperatures in atmospheric condensation reactions, often resulting in precursor volatilization and reduced batch yields . In pharmaceutical applications, the length of the alkoxy chain directly dictates the lipophilicity (LogP) and steric volume of the final molecule. Replacing the propoxy group with a methoxy group significantly reduces the lipophilicity of the downstream API, compromising cell membrane permeability [1]. Furthermore, in targeted therapies such as NLRP3 inflammasome inhibitors, the specific steric bulk of the three-carbon propoxy chain is required to occupy hydrophobic receptor pockets; smaller methoxy or ethoxy groups fail to achieve the required binding affinity (KD), rendering the resulting synthesized drugs clinically ineffective [2].
2-Propoxybenzaldehyde exhibits a significantly higher boiling point compared to its methoxy counterpart, which directly impacts its utility in high-temperature synthetic workflows. While 2-methoxybenzaldehyde boils at approximately 238.0 °C, 2-propoxybenzaldehyde reaches 264.6 °C at standard atmospheric pressure. This +26.6 °C thermal buffer allows chemists to execute demanding condensation reactions at elevated temperatures without the need for pressurized reactors or excessive reflux condensers to prevent precursor loss.
| Evidence Dimension | Boiling Point (Thermal Stability) |
| Target Compound Data | 264.6 °C (at 760 mmHg) |
| Comparator Or Baseline | 2-Methoxybenzaldehyde (238.0 °C at 760 mmHg) |
| Quantified Difference | +26.6 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables higher-temperature atmospheric reactions, improving batch yields and reducing equipment costs during process scale-up.
The transition from a methoxy to a propoxy group fundamentally alters the partition coefficient of the precursor, which carries through to the downstream API. 2-Methoxybenzaldehyde has an experimental LogP of 1.72 [1]. In contrast, the addition of two methylene units in 2-propoxybenzaldehyde increases the estimated LogP to approximately 2.6 to 3.1 . This substantial increase in lipophilicity is a critical design parameter for synthesizing bio-reversible prodrugs or CNS-active agents that require enhanced lipid bilayer penetration.
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | ~2.6 - 3.1 (Estimated) |
| Comparator Or Baseline | 2-Methoxybenzaldehyde (1.72) |
| Quantified Difference | ~0.9 to 1.4 log unit increase in lipophilicity |
| Conditions | Standard LogP estimation models and experimental baselines |
Provides the necessary lipophilic boost for downstream APIs to successfully cross cell membranes and achieve target bioavailability.
In the development of novel 2,3-dihydro-1H-indene-5-sulfonamide NLRP3 inflammasome inhibitors, the steric bulk of the ortho-alkoxy group is a primary determinant of target binding. Research demonstrates that utilizing a propoxy-substituted intermediate yields an API with highly potent specific binding (KD: 102.7 nM) and an IC50 of 0.13 μM against NLRP3 [1]. The study explicitly identified the propylamine/propoxy structural motif as a favorable substituent compared to smaller methoxy or ethoxy groups, which failed to adequately occupy the hydrophobic pocket.
| Evidence Dimension | Downstream API Target Binding Affinity (KD) |
| Target Compound Data | KD = 102.7 nM (Propoxy-derived API) |
| Comparator Or Baseline | Methoxy/Ethoxy derivatives (Reduced binding affinity) |
| Quantified Difference | Propoxy identified as the required steric substituent for sub-micromolar IC50 (0.13 μM) |
| Conditions | In vitro NLRP3 protein binding assay |
Proves that the specific steric volume of the propoxy group is non-negotiable for achieving high-affinity receptor binding in advanced drug discovery.
2-Propoxybenzaldehyde is highly effective as a precursor for bio-reversible antimicrobial agents. When reacted with isoniazid to form 2-propoxybenzylidene isonicotinohydrazide and subsequent Mannich bases, the resulting compounds display potent antimicrobial activity. Specific derivatives exhibited IC50 values ranging from 2.84 to 8.55 μg/mL against tested microbial strains [1]. The enhanced lipophilicity provided by the propoxy group allows these molecules to penetrate microbial cell walls more effectively than their unsubstituted or methoxy-substituted counterparts.
| Evidence Dimension | Antimicrobial IC50 (Downstream Mannich Bases) |
| Target Compound Data | 2.84 - 8.55 μg/mL |
| Comparator Or Baseline | Baseline isoniazid and smaller alkoxy hydrazones |
| Quantified Difference | Dose-dependent cytotoxicity and microbial inhibition achieved via propoxy substitution |
| Conditions | In vitro antimicrobial assay against resistant strains |
Validates the compound's use in synthesizing lipophilicity-enhanced, broad-spectrum antimicrobial pharmaceuticals.
2-Propoxybenzaldehyde is the required starting material for synthesizing specific 2,3-dihydro-1H-indene-5-sulfonamide analogs. The propoxy group provides the exact steric bulk needed to occupy the hydrophobic pockets of the NLRP3 inflammasome, achieving nanomolar binding affinities that methoxy or ethoxy analogs cannot replicate[1].
Due to its elevated boiling point (264.6 °C), this compound is the right choice for high-temperature solvent-free or high-boiling-solvent condensation reactions (such as hydantoin synthesis). It prevents the severe precursor volatilization issues commonly encountered when using 2-methoxybenzaldehyde under identical thermal conditions .
The compound is utilized to synthesize 2-propoxybenzylidene isonicotinohydrazide and its corresponding Mannich bases. The propoxy chain increases the overall LogP of the molecule, facilitating superior penetration through microbial cell walls and resulting in low-micromolar IC50 values against resistant strains[2].
In agrochemical development where active ingredients must penetrate waxy plant cuticles or insect exoskeletons, substituting a methoxy precursor with 2-propoxybenzaldehyde provides a calculated ~1.0 log unit increase in lipophilicity, directly enhancing the bioavailability of the final formulated product [3].
Corrosive;Irritant